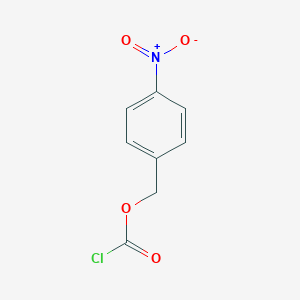

4-Nitrobenzyl chloroformate

Overview

Description

4-Nitrobenzyl chloroformate (4-NBC) is a chemical compound used in a variety of scientific research applications. It is a versatile reagent that can be used in organic synthesis, as a protecting group, and as a catalyst in reactions. 4-NBC is also used in biochemistry, pharmacology, and other areas of research.

Scientific Research Applications

Detection of Estrogens in Biological Fluids : A study by Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride in LC-MS for the quantification of serum and urine estrone and estradiol in pregnant women, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

Detection of Aza-heterozyklen : Guth and Manner (1967) found that 4-(p-nitrobenzyl)-pyridine, in combination with tetraethylenepentamine, is effective in detecting and estimating various aza-heterozyklen on thin-layer chromatograms (Guth & Manner, 1967).

Photocleavable Linker in Chemistry : Kammari et al. (2010) demonstrated the use of the 4-acetyl-2-nitrobenzyl moiety as a monochromophoric photocleavable linker, allowing selective disconnections upon irradiation (Kammari et al., 2010).

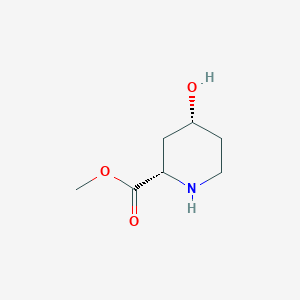

Protection of Hydroxyl Functions : Kukase et al. (1990) used the 4-nitrobenzyl group to protect hydroxyl functions and found it can be removed selectively with other benzyl-type protecting groups (Kukase et al., 1990).

Catalyst in Electrosynthesis : Mohammadzadeh et al. (2020) reported that 4-nitrobenzyl bromide acts as a dual catalyst in the electrosynthesis of 4-nitrophenylacetate, enhancing the electrochemical reduction of CO2 (Mohammadzadeh et al., 2020).

Ultrasound-assisted Lipase Catalysis : Hui (2012) found that ultrasound-assisted lipase catalysis improves the synthesis of 4-nitrobenzyl 2-chloroacetate, achieving high conversion rates (Hui, 2012).

Applications in Polymer Chemistry : Zhao et al. (2012) discussed the use of o-nitrobenzyl alcohol derivatives for photodegradable hydrogels, photocleavable copolymers, and bioconjugates in polymer chemistry (Zhao et al., 2012).

Bioreductive Drugs : Hay et al. (1999) showed that substituents on the benzyl ring, like those in 4-nitrobenzyl carbamates, are useful for bioreductive drugs due to their fragmentation properties (Hay et al., 1999).

Biomedical Applications : Hashimoto and Aritomi (1966) synthesized copolymers of β-p-methyl, chloro, cyano, or nitrobenzyl-L-aspartate with β-benzyl-L-aspartate, showing potential in biomedical applications (Hashimoto & Aritomi, 1966).

Electrolyte-Free Electro-Organic Synthesis : He et al. (2005) found that the electrochemical reduction of 4-nitrobenzylbromide in a micro-gap flow cell produces excellent yields of the dimer 4,4′-dinitrodibenzyl without needing a supporting electrolyte (He et al., 2005).

Mechanism of Action

Target of Action

4-Nitrobenzyl chloroformate (4-NBC) is primarily used as a protecting agent in organic synthesis . It targets hydroxyl and amine groups in various compounds, protecting them from unwanted reactions during synthesis .

Mode of Action

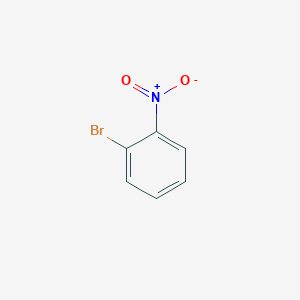

4-NBC contains a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes . It reacts with hydroxyl or amine groups to form esters or amides, respectively . This reaction effectively “protects” the targeted groups from participating in other reactions during the synthesis process .

Biochemical Pathways

The primary biochemical pathway involving 4-NBC is the formation of carbamates . This process involves the reaction of 4-NBC with amines, resulting in the formation of stable carbamates . These carbamates can then be used in further reactions or can be hydrolyzed to remove the protecting group when no longer needed .

Result of Action

The primary result of 4-NBC’s action is the formation of protected compounds that can undergo further reactions without interference from the protected groups . This allows for more complex organic synthesis processes to take place .

Action Environment

4-NBC is sensitive to moisture and heat . Contact with water can lead to the liberation of toxic gases , and it can decompose under heat . Therefore, it should be stored under inert gas at low temperatures (0-10°C) to maintain its stability . The environment in which 4-NBC is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

4-NBC is a versatile reagent that can be used for a variety of reactions in organic synthesis . It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, which means that it contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes .

Biochemical Analysis

Biochemical Properties

The role of 4-Nitrobenzyl chloroformate in biochemical reactions is quite versatile. It can participate in various chemical processes due to its reactive chloroformyl (COCl) group and a nitro group (NO2)

Cellular Effects

It’s also harmful if swallowed, in contact with skin, or if inhaled .

Molecular Mechanism

It’s known that the compound contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes

Temporal Effects in Laboratory Settings

It’s also known that the compound is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

(4-nitrophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSGOABISYIYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063482 | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4457-32-3 | |

| Record name | 4-Nitrobenzyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Nitrobenzyl Chloroformate contribute to enhanced tumor penetration in nanocarriers?

A: this compound (NBCF) serves as a cleavable protecting group for amine groups on the surface of nanocarriers. [, ] In the provided research, NBCF modifies polylysine (PLL), a positively charged polymer. This modification effectively shields the positive charges, allowing the nanocarriers to evade the immune system and achieve prolonged blood circulation. [, ] Once inside the tumor microenvironment, the hypoxic conditions trigger the gradual degradation of NBCF. [, ] This degradation exposes the amine groups of PLL, leading to a positive surface charge on the nanocarrier. [, ] This positive charge enhances the penetration of the nanocarrier into the tumor tissue due to electrostatic interactions with the negatively charged tumor cell membranes.

Q2: What are the advantages of using a hypoxia-responsive nanocarrier designed with this compound for drug delivery?

A: The key advantage lies in the targeted activation of the nanocarrier within the hypoxic tumor microenvironment. [, ] This targeted approach offers several benefits:

- Reduced Systemic Toxicity: By shielding the drug payload until reaching the tumor, systemic exposure and potential side effects are minimized. [, ]

- Enhanced Drug Penetration: The hypoxia-triggered positive surface charge facilitates deeper penetration into the tumor mass, improving drug delivery to otherwise inaccessible cancer cells. [, ]

- Improved Therapeutic Efficacy: Increased drug concentration at the tumor site can lead to enhanced therapeutic efficacy and potentially improved treatment outcomes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)